molecular formula C8H3ClINO2 B15327436 5-Chloro-4-iodo-1H-indole-2,3-dione

5-Chloro-4-iodo-1H-indole-2,3-dione

Cat. No.: B15327436
M. Wt: 307.47 g/mol
InChI Key: AQJBGXYZTOJOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-iodo-1H-indole-2,3-dione is a halogenated derivative of isatin (indole-2,3-dione) that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The indole-2,3-dione (isatin) scaffold is a privileged structure in drug design, known for its diverse biological activities and ability to interact with a wide array of biological macromolecules . This particular derivative is functionalized with both chloro and iodo substituents, which offer distinct synthetic handles for further structural elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to generate a diverse library of novel compounds for biological screening . Indole derivatives are central to the design of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders, due to their structural versatility . In the context of immunology and oncology research, closely related indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have been investigated for their role in cancer immunotherapy. IDO1 is a key enzyme in tryptophan metabolism that is overexpressed in many cancer types and contributes to tumor immune escape; inhibiting this enzyme represents a promising strategy for interrupting this pathway and enhancing anti-tumor immunity . The structural features of this compound make it a promising precursor for the synthesis of potential IDO1 inhibitors or other therapeutic agents . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H3ClINO2

Molecular Weight

307.47 g/mol

IUPAC Name

5-chloro-4-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClINO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)

InChI Key

AQJBGXYZTOJOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)I)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione typically involves the iodination of 5-chloro-2,3-dihydro-1H-indole-2,3-dione. One common method includes dissolving 5-chloro-2,3-dihydro-1H-indole-2,3-dione in a solvent like dimethylformamide (DMF) and adding an iodinating agent such as N-iodosuccinimide (NIS) at low temperatures. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .

Chemical Reactions Analysis

5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, inhibiting their activity. For example, it may inhibit viral replication by binding to viral enzymes or inhibit cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Chloro-4-iodo-1H-indole-2,3-dione with structurally related indole-dione derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Predicted ClogP* Key Features
This compound 5-Cl, 4-I C₈H₃ClINO₂ 307.47 ~2.5 High lipophilicity due to iodine
7-Chloro-4-methyl-5-nitro-1H-indole-2,3-dione 7-Cl, 4-Me, 5-NO₂ C₉H₅ClN₂O₄ 240.6 ~1.8 Nitro group enhances reactivity
Indolin-2,3-dione derivatives (e.g., 5-Fluoro) 5-F, others Varies Varies Varies High s2 receptor selectivity

*ClogP values estimated using halogen contributions (iodine: +2.0, chlorine: +0.7, nitro: -0.9).

Key Observations :

  • Steric Effects : The bulky iodine atom at position 4 may hinder interactions with flat binding pockets, unlike smaller substituents (e.g., methyl or nitro groups).
  • Electronic Effects : Chlorine’s electron-withdrawing nature could deactivate the indole ring, while iodine’s polarizability might enhance halogen bonding with targets.
Receptor Affinity
  • Indolin-2,3-dione Derivatives : highlights that substituents on the indole-dione scaffold dramatically influence receptor selectivity. For example, indolin-2,3-dione derivatives with additional carbonyl groups exhibit high affinity for s2 receptors (best Kis2 = 42 nM) but low s1 affinity (Kis1 > 3000 nM) . This suggests that halogen placement (e.g., iodine at position 4) in this compound could further modulate receptor interactions.
Antiparasitic Potential
  • 0.1 for piperazine) . By analogy, the target compound’s higher ClogP (~2.5) could favor similar biological activity, though this remains speculative.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-iodo-1H-indole-2,3-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of halogenated indole derivatives typically involves sequential halogenation and oxidation steps. For example, 5-chloro-2,3-dimethyl-1H-indole is synthesized via chlorination of 2,3-dimethylindole using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane) at low temperatures to ensure selectivity . To adapt this to this compound:

Stepwise Halogenation: Introduce chlorine first via electrophilic substitution, followed by iodine at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidity.

Oxidation: Convert the indole scaffold to the 2,3-dione structure using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic conditions.

Optimization: Employ a factorial design to test variables (temperature, solvent, reagent stoichiometry) and analyze yields via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substitution patterns. The deshielding effect of iodine at C4 will shift nearby proton signals downfield .
  • IR Spectroscopy: Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-I/C-Cl bonds at 550–650 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₄ClINO₂: calc. 324.89).
  • Validation: Cross-reference spectral data with computational predictions (DFT calculations) and published analogs (e.g., 5-chloro-4-fluoro-1H-indole) .

Q. How should stability studies be designed to assess this compound under varying storage and reaction conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or HPLC. Iodine’s susceptibility to photodegradation necessitates light-protected vials .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solution Stability: Test solubility in DMSO, ethanol, and aqueous buffers (pH 3–9) to identify optimal storage solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Reactivity Analysis: Perform density functional theory (DFT) calculations to map electron density on the indole ring. Iodine’s electron-withdrawing effect at C4 will direct electrophiles to C6 or C7 positions .
  • Transition State Modeling: Use software like Gaussian or COMSOL to simulate reaction pathways (e.g., nitration, sulfonation) and identify kinetic barriers .
  • Validation: Compare computational results with experimental data (e.g., regioselectivity in nitration reactions of analogous compounds like 5-chloro-3-nitro-1H-indole) .

Q. What experimental strategies resolve contradictions in spectral data or unexpected reaction outcomes for this compound?

Methodological Answer:

  • Data Triangulation: Combine NMR, X-ray crystallography (if crystals are obtainable), and computational IR predictions to resolve ambiguous peaks .
  • Isotopic Labeling: Use 127^{127}I/129^{129}I isotopic studies to track iodine’s role in side reactions.
  • Controlled Replicates: Repeat reactions under inert atmospheres (argon/glovebox) to rule out oxidative byproducts .

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

Methodological Answer:

  • Smart Laboratories: Implement AI platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring. Adjust parameters like temperature/pH autonomously based on UV-Vis or Raman spectral feedback .
  • Machine Learning (ML): Train models on datasets of indole derivative syntheses to predict optimal iodine insertion conditions .
  • High-Throughput Screening: Use robotic liquid handlers to test 100+ reaction conditions (solvent, catalyst, time) in parallel .

Q. What methodologies assess the biological activity of this compound, particularly its interaction with enzyme targets?

Methodological Answer:

  • Enzyme Assays: Test inhibition of cytochrome P450 isoforms or kinases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Molecular Docking: Use AutoDock Vina to simulate binding to active sites (e.g., COX-2 for anti-inflammatory activity) and compare with known indole inhibitors .
  • In Vivo Testing: Evaluate pharmacokinetics in rodent models, focusing on iodine’s impact on bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.